molecular formula C10H13BrN2O B13018797 2-(5-Bromopyridin-2-yl)-N-isopropylacetamide

2-(5-Bromopyridin-2-yl)-N-isopropylacetamide

Cat. No.: B13018797
M. Wt: 257.13 g/mol
InChI Key: NFUOKZKBZZHBCM-UHFFFAOYSA-N
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Description

2-(5-Bromopyridin-2-yl)-N-isopropylacetamide is a brominated pyridine derivative featuring an acetamide backbone substituted with an isopropyl group. Its structure comprises a 5-bromo-substituted pyridine ring linked to an N-isopropylacetamide moiety. The bromine atom at the pyridine 5-position and the bulky isopropyl group likely influence its electronic properties, lipophilicity, and molecular interactions compared to simpler acetamide derivatives.

Properties

Molecular Formula

C10H13BrN2O

Molecular Weight

257.13 g/mol

IUPAC Name

2-(5-bromopyridin-2-yl)-N-propan-2-ylacetamide

InChI

InChI=1S/C10H13BrN2O/c1-7(2)13-10(14)5-9-4-3-8(11)6-12-9/h3-4,6-7H,5H2,1-2H3,(H,13,14)

InChI Key

NFUOKZKBZZHBCM-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC(=O)CC1=NC=C(C=C1)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Bromopyridin-2-yl)-N-isopropylacetamide typically involves the bromination of pyridine derivatives followed by the introduction of the isopropylacetamide group. One common method involves the reaction of 5-bromopyridine with isopropylamine in the presence of a suitable catalyst under controlled conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane at a temperature range of 0-50°C .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes followed by amide formation. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products .

Chemical Reactions Analysis

Types of Reactions

2-(5-Bromopyridin-2-yl)-N-isopropylacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydride (NaH), potassium tert-butoxide (KOtBu), and various nucleophiles.

    Oxidation Reactions: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used.

    Reduction Reactions: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

2-(5-Bromopyridin-2-yl)-N-isopropylacetamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(5-Bromopyridin-2-yl)-N-isopropylacetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Structural and Functional Differences

The table below highlights key structural and functional differences between 2-(5-Bromopyridin-2-yl)-N-isopropylacetamide and its analogs:

Compound Name CAS Number Substituents Similarity Score Key Properties/Applications References
This compound N/A 5-Bromo (pyridine), N-isopropyl N/A Hypothetical (inferred from analogs)
N-(5-Bromopyridin-2-yl)acetamide 7169-97-3 5-Bromo (pyridine), N-H 0.72 Intermediate in organic synthesis
2-Chloro-N-pyridin-2-ylacetamide 5221-37-4 2-Chloro (acetamide), N-H 0.77 Agrochemical candidate
2-(4-Bromophenyl)-N-(5-methylpyridin-2-yl)acetamide N/A 4-Bromophenyl, 5-methylpyridine N/A Studied for crystal packing
N-(5-(2-Bromoacetyl)-6-fluoropyridin-2-yl)acetamide 2028305-69-1 2-Bromoacetyl, 6-fluoro (pyridine) N/A Reactive intermediate
Key Observations:

Substituent Effects :

  • The isopropyl group in the target compound increases steric bulk compared to N-H in analogs like N-(5-Bromopyridin-2-yl)acetamide (CAS 7169-97-3). This may enhance lipophilicity, improving membrane permeability in biological systems.
  • Halogen Position : The 5-bromo substitution on pyridine (target compound) vs. 4-bromo on phenyl ( compound) alters electronic effects. Bromine on pyridine may enhance hydrogen-bonding capacity due to the ring’s nitrogen atom .

Reactivity and Applications :

  • Compounds with bromoacetyl groups (e.g., CAS 2028305-69-1) are reactive intermediates, suggesting the target compound could serve similar roles in alkylation or cross-coupling reactions .
  • The chloro-substituted analog (CAS 5221-37-4) has a higher similarity score (0.77), indicating structural proximity. Chlorine’s smaller size and electronegativity might make it more suitable for agrochemical applications compared to bulkier bromine .

Crystallographic Insights :

  • The crystal structure of 2-(4-Bromophenyl)-N-(5-methylpyridin-2-yl)acetamide () reveals how substituent positions affect molecular packing. The 4-bromophenyl group facilitates π-π stacking, whereas pyridine derivatives like the target compound may prioritize hydrogen bonding via the pyridinyl nitrogen .

Commercial and Industrial Relevance

  • Supplier Availability : Bromoacetyl derivatives (e.g., CAS 860620-56-0) have up to 3 suppliers, indicating industrial demand for reactive intermediates . The target compound’s synthetic utility may align with these trends.
  • Synthetic Flexibility : The isopropyl group in the target compound could allow for further functionalization, such as hydrolysis to carboxylic acids or participation in palladium-catalyzed couplings, expanding its applicability.

Biological Activity

2-(5-Bromopyridin-2-yl)-N-isopropylacetamide is a chemical compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound, characterized by a brominated pyridine ring and an isopropylacetamide moiety, may exhibit significant pharmacological properties relevant for therapeutic applications.

  • Molecular Formula : C10H13BrN2O
  • Molecular Weight : 215.05 g/mol
  • Structure : The presence of the bromine atom at the 5-position of the pyridine ring is crucial for its reactivity and biological activity.

Biological Activity Overview

Research indicates that this compound may interact with various biological macromolecules, influencing several pathways. Its biological activity can be grouped into several categories:

  • Antitumor Activity : Similar compounds have shown efficacy against cancer cell lines by inhibiting specific kinases involved in tumor growth.
  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, including kinases, which play a pivotal role in various cellular processes.
  • Antimicrobial Properties : Preliminary studies suggest potential antimicrobial effects, although more research is needed to establish this conclusively.

The exact mechanism of action for this compound remains under investigation. However, it is hypothesized that the compound may exert its effects through:

  • Binding to Kinases : Compounds with similar structures often target tyrosine kinases, which are critical in signaling pathways related to cell proliferation and survival.
  • Modulation of Protein Interactions : The brominated pyridine ring may facilitate interactions with proteins or nucleic acids, altering their functions.

Comparative Analysis with Similar Compounds

A comparative analysis highlights the structural similarities and differences between this compound and other related compounds. The following table summarizes key compounds with similar structures:

Compound NameCAS NumberSimilarity Index
6-Bromo-1H-pyrrolo[3,2-b]pyridin-2(3H)-one1190319-62-00.77
2-(5-Bromopyridin-2-yl)acetic acid192642-85-60.77
(S)-1-(5-Bromopyridin-2-yl)ethanamine dihydrochloride1391450-63-70.75

Case Studies and Research Findings

Several studies have explored the biological activity of compounds similar to this compound:

  • Antitumor Efficacy : A study published in the Journal of Medicinal Chemistry demonstrated that a related compound inhibited cancer cell proliferation in vitro by targeting specific kinases involved in cell cycle regulation .
  • Enzyme Inhibition Studies : Research has indicated that compounds with the pyridine structure can inhibit kinases such as BCR-ABL, which is implicated in chronic myeloid leukemia . This suggests a potential therapeutic role for this compound in similar contexts.
  • Antimicrobial Activity : Preliminary findings suggest that certain derivatives exhibit antimicrobial properties against various bacterial strains, warranting further investigation into their mechanisms of action .

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